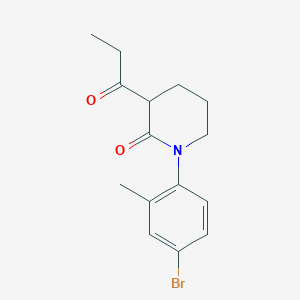

1-(4-Bromo-2-methylphenyl)-3-propanoylpiperidin-2-one

説明

1-(4-Bromo-2-methylphenyl)-3-propanoylpiperidin-2-one is a heterocyclic compound featuring a piperidin-2-one core substituted with a 4-bromo-2-methylphenyl group at position 1 and a propanoyl moiety at position 2. This structure combines aromatic bromination, methyl substitution, and a ketone-functionalized piperidine ring, making it a candidate for diverse applications in medicinal chemistry and materials science. Its synthesis likely involves bromination of precursor chalcones or nucleophilic substitution reactions, as inferred from analogous compounds in the evidence .

特性

分子式 |

C15H18BrNO2 |

|---|---|

分子量 |

324.21 g/mol |

IUPAC名 |

1-(4-bromo-2-methylphenyl)-3-propanoylpiperidin-2-one |

InChI |

InChI=1S/C15H18BrNO2/c1-3-14(18)12-5-4-8-17(15(12)19)13-7-6-11(16)9-10(13)2/h6-7,9,12H,3-5,8H2,1-2H3 |

InChIキー |

XBPUJNFHXRCXQS-UHFFFAOYSA-N |

正規SMILES |

CCC(=O)C1CCCN(C1=O)C2=C(C=C(C=C2)Br)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2-methylphenyl)-3-propanoylpiperidin-2-one typically involves multiple steps. One common method starts with the bromination of 2-methylphenyl to form 4-bromo-2-methylphenyl. This intermediate is then reacted with propanoyl chloride in the presence of a base to form the propanoyl derivative. Finally, the piperidinone ring is introduced through a cyclization reaction under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations .

化学反応の分析

Types of Reactions

1-(4-Bromo-2-methylphenyl)-3-propanoylpiperidin-2-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Produces alcohols.

Substitution: Produces various substituted derivatives depending on the nucleophile used

科学的研究の応用

1-(4-Bromo-2-methylphenyl)-3-propanoylpiperidin-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

作用機序

The mechanism of action of 1-(4-Bromo-2-methylphenyl)-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets. The bromine atom and the piperidinone ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

類似化合物との比較

1-(4-Bromo-3-(trifluoromethyl)phenyl)piperidin-2-one (CAS 1257664-90-6)

- Key Differences : Replaces the 2-methyl group with a trifluoromethyl (-CF₃) group at the 3-position of the phenyl ring.

- Implications : The electron-withdrawing -CF₃ group enhances electrophilicity and metabolic stability compared to the methyl group in the target compound. This substitution is common in drug candidates to improve bioavailability and resistance to oxidative degradation .

1-(4-Bromo-2-methylphenyl)ethanone (CAS 65095-33-2)

- Key Differences : Lacks the piperidin-2-one ring, featuring only a simple acetyl group attached to the aromatic ring.

- Implications: The absence of the piperidinone ring reduces hydrogen-bonding capacity and conformational rigidity, likely diminishing its utility in target-specific interactions .

Derivatives with Varied Functional Groups

(4-Bromo-2-methylphenyl)carbamic Acid tert-Butyl Ester (CAS 306937-14-4)

- Key Differences: Substitutes the propanoylpiperidinone moiety with a carbamic acid tert-butyl ester.

2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one

- Key Differences : A chalcone derivative with a brominated α,β-unsaturated ketone system.

- Implications: The conjugated enone system enables Michael addition reactivity, unlike the saturated piperidinone in the target compound. This reactivity is exploited in synthetic intermediates for heterocycles .

Crystallographic and Hydrogen-Bonding Patterns

- Target Compound: The piperidinone ring enables N–H···O hydrogen bonding, influencing crystal packing and solubility. Graph set analysis (as per Etter’s rules) would reveal distinct motifs compared to non-heterocyclic analogues .

- Chalcone Derivatives : Exhibit weaker intermolecular interactions due to the lack of a rigid heterocycle, leading to lower melting points .

Data Tables

Table 2. Functional Group Impact on Properties

| Functional Group | Effect on Solubility | Metabolic Stability | Hydrogen-Bonding Capacity |

|---|---|---|---|

| Piperidin-2-one | Moderate (polar) | Moderate | High (N–H donor) |

| Trifluoromethyl (-CF₃) | Low (hydrophobic) | High | Low |

| Carbamic Acid tert-Butyl Ester | High (ionizable) | High | Moderate (ester carbonyl) |

Research and Application Insights

- Material Science: Brominated aromatics enhance flame retardancy, while the propanoyl group could facilitate polymer cross-linking .

生物活性

1-(4-Bromo-2-methylphenyl)-3-propanoylpiperidin-2-one is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a propanoyl group and a brominated aromatic moiety. Its molecular formula is C15H18BrN, and it has shown various interactions with biological targets, particularly in the context of opioid receptor modulation.

Opioid Receptor Interaction

Research has demonstrated that compounds similar to 1-(4-Bromo-2-methylphenyl)-3-propanoylpiperidin-2-one exhibit significant binding affinities for μ and δ opioid receptors. The structural modifications in piperidine derivatives often influence their agonist or antagonist activities at these receptors. For instance, studies have indicated that certain anilidopiperidine analogues bind effectively to μ opioid receptors, suggesting that similar modifications in the target compound may yield comparable results .

Table 1: Binding Affinities of Piperidine Derivatives

| Compound | μ Opioid Ki (nM) | δ Opioid Ki (nM) | Activity Type |

|---|---|---|---|

| 1-(4-Bromo-2-methylphenyl)-3-propanoylpiperidin-2-one | TBD | TBD | TBD |

| Anilidopiperidine analogue 1 | 50 | 47 | Agonist |

| Anilidopiperidine analogue 2 | 300 | 300 | Antagonist |

Note: TBD = To Be Determined

Structure-Activity Relationships (SAR)

The SAR studies indicate that the presence of specific functional groups and their spatial orientation are critical for the biological activity of piperidine derivatives. For example, the introduction of a bromine atom at the para position of the aromatic ring can enhance receptor binding affinity and selectivity .

Case Studies

Several studies have evaluated the pharmacological effects of related compounds:

- Study on Analogue Efficacy : A study involving various piperidine derivatives showed that modifications at the C-terminus significantly affected their binding affinities and functional activities at μ and δ opioid receptors. The findings suggested that structural constraints imposed by substituents could dictate the conformational flexibility necessary for optimal receptor interaction .

- Molecular Modeling : Molecular docking studies have been employed to predict how 1-(4-Bromo-2-methylphenyl)-3-propanoylpiperidin-2-one interacts with opioid receptors. These studies suggest that the compound's conformation allows for effective binding within the receptor's active site, potentially leading to significant agonistic or antagonistic effects depending on its specific structure .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。